2-Chloro-4-(1-imidazolyl)benzaldehyde
Description
2-Chloro-4-(1-imidazolyl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 2-position and an imidazolyl group at the 4-position of the aromatic ring. While specific data for this compound are absent in the provided evidence, structural analogs such as 2-Chloro-4-(dimethylamino)benzaldehyde (CAS RN 1424-66-4) and 2-Chloro-N,N-dimethylacetamide (CAS RN 2675-89-0) offer insights into substituent-driven behavior .
Properties
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUCGRMFXGLDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-imidazolyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The imidazole is deprotonated by the base, forming an imidazolyl anion, which then undergoes nucleophilic aromatic substitution with 2-chlorobenzaldehyde to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(1-imidazolyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in aqueous solution under reflux.
Reduction: NaBH(_4) in methanol or ethanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products:
Oxidation: 2-Chloro-4-(1-imidazolyl)benzoic acid.
Reduction: 2-Chloro-4-(1-imidazolyl)benzyl alcohol.
Substitution: 2-Amino-4-(1-imidazolyl)benzaldehyde or 2-Thio-4-(1-imidazolyl)benzaldehyde.
Scientific Research Applications
Synthetic Applications
1.1. Precursor in Organic Synthesis
2-Chloro-4-(1-imidazolyl)benzaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic additions, where the carbonyl group can react with nucleophiles to form alcohols or other derivatives. For instance, the compound has been used in the synthesis of imidazole derivatives through condensation reactions with primary amines.
Case Study: Synthesis of Imidazole Derivatives
- Researchers have demonstrated the synthesis of tetra-substituted imidazoles using this compound as a starting material, employing iron catalysts to facilitate the reaction under mild conditions, yielding high isolated yields .
Medicinal Chemistry
2.1. Antimicrobial Activity
The imidazole ring present in this compound is known for its biological activity, particularly against microbial pathogens. The compound has been evaluated for its potential antimicrobial properties.
Case Study: Antimicrobial Evaluation
- A study assessed the antimicrobial efficacy of various derivatives of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Coordination Chemistry
3.1. Metal Complexes Formation
The ability of this compound to coordinate with metal ions has been explored for its potential use in creating metal-organic frameworks (MOFs). These frameworks are valuable in catalysis and gas storage.
Data Table: Summary of Metal Complexes
| Metal Ion | Coordination Mode | Stability |
|---|---|---|
| Cu(II) | Bidentate | High |
| Ni(II) | Monodentate | Moderate |
| Co(II) | Bidentate | High |
Catalytic Applications
4.1. Catalysis in Organic Reactions
The compound has also been investigated for its role as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction processes.
Case Study: Catalytic Activity
Mechanism of Action
The mechanism by which 2-Chloro-4-(1-imidazolyl)benzaldehyde exerts its effects depends on its application:
Biological Activity: The imidazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Chemical Reactivity: The aldehyde group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Properties
Key differences arise from substituent effects:
- 2-Chloro-4-(dimethylamino)benzaldehyde: Contains a dimethylamino group (-N(CH₃)₂) at the 4-position.
- 2-Chloro-4-(1-imidazolyl)benzaldehyde : The imidazole ring introduces aromaticity and hydrogen-bonding sites, likely elevating melting points and altering solubility in polar solvents.
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | Melting Point | Storage Conditions | Purity |
|---|---|---|---|---|
| 2-Chloro-4-(dimethylamino)benzaldehyde | 183.63 | 83–84°C | Not specified | >97.0% GC |
| 2-Chloro-N,N-dimethylacetamide | 121.56 | Not reported | 0°C–6°C | >97.0% GC |
Note: Data for this compound are unavailable in the provided evidence.
Chromatographic Behavior
Chromatographic studies of benzaldehyde derivatives (e.g., benzaldehyde and methylbenzoate) on ODS and Deltabond-CSC columns reveal that substituents influence retention through interactions with residual silanols. Capacity factors (k) for benzaldehyde and methylbenzoate are ~1.1 and ~1.0, respectively, under large injection volumes . For this compound, the imidazole’s hydrogen-bonding capability may increase retention compared to dimethylamino or chloro-substituted analogs, though direct data are lacking.
Biological Activity
2-Chloro-4-(1-imidazolyl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features that allow it to interact with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzaldehyde moiety substituted with a chlorine atom and an imidazole ring, which contributes to its biological activity. The presence of the imidazole group is significant as it is known for its role in various biological processes, including enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research has shown that compounds with imidazole derivatives can act as inhibitors for various biological pathways:
- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurochemical signaling .
- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit antifungal properties, particularly against certain strains of fungi like Cladosporium cladosporioides and Candida glabrata .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Imidazole Derivatives in Antifungal Activity : A study evaluated the antifungal properties of various imidazole derivatives, including those similar to this compound. The research highlighted significant activity against fungal strains, suggesting potential therapeutic applications in treating fungal infections .
- Neuroprotective Effects : Research into the neuroprotective effects of imidazole derivatives indicated that compounds like this compound could play a role in mitigating neurodegenerative diseases through their inhibition of cholinesterases, which are involved in the breakdown of neurotransmitters .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and nature of substituents on the benzaldehyde and imidazole rings significantly influence the biological activity of these compounds. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
